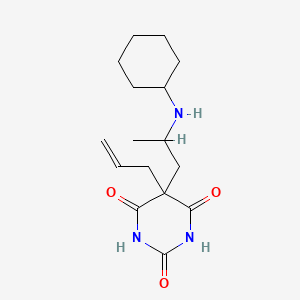
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid is a derivative of barbituric acid, a compound known for its central role in the development of barbiturate drugs Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid typically involves the following steps:
Formation of Barbituric Acid Core: The initial step involves the synthesis of barbituric acid, which can be achieved by the condensation of urea with malonic acid in the presence of a strong acid or base.
Introduction of Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Addition of Cyclohexylamino Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form hydroxyl groups.
Substitution: The cyclohexylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted barbituric acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its sedative and hypnotic properties, similar to other barbiturates.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid likely involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include various subunits of the GABA receptor, and the pathways involved are related to the modulation of chloride ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Allyl-5-(2-methylallyl)barbituric acid
- 5-Allyl-5-phenylbarbituric acid
- 5-Allyl-5-butylbarbituric acid
Uniqueness
5-Allyl-5-(2-(cyclohexylamino)propyl)barbituric acid is unique due to the presence of the cyclohexylamino group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other barbiturates. This structural variation can influence its binding affinity to GABA receptors and its overall efficacy as a sedative or hypnotic agent.
Propriétés
Numéro CAS |
52116-27-5 |
|---|---|
Formule moléculaire |
C16H25N3O3 |
Poids moléculaire |
307.39 g/mol |
Nom IUPAC |
5-[2-(cyclohexylamino)propyl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H25N3O3/c1-3-9-16(13(20)18-15(22)19-14(16)21)10-11(2)17-12-7-5-4-6-8-12/h3,11-12,17H,1,4-10H2,2H3,(H2,18,19,20,21,22) |
Clé InChI |
AMNCJCPIBOZGHF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820560.png)

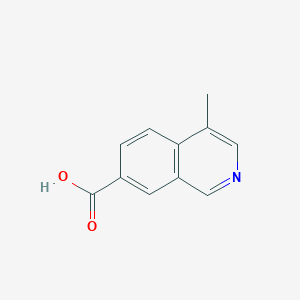
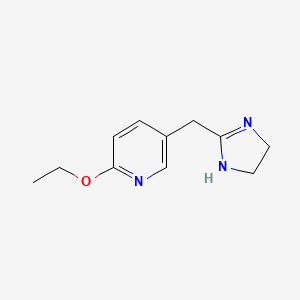
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B12820600.png)
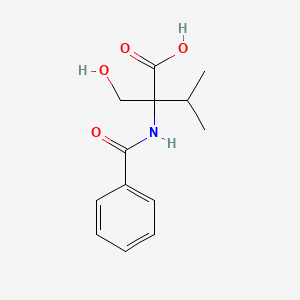
![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)
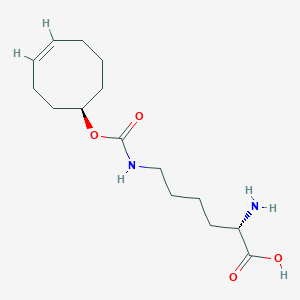
![1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B12820621.png)

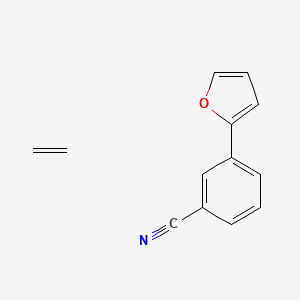

![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)

